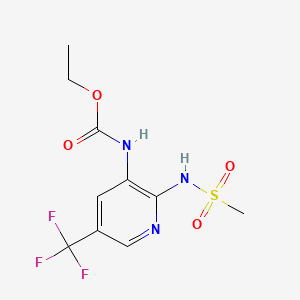
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a methylsulfonylamino group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with methylsulfonyl chloride to form the corresponding methylsulfonylamino derivative. This intermediate is then reacted with ethyl chloroformate to yield the final ethyl ester product. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with lithium aluminum hydride can produce the alcohol derivative.
科学研究应用
Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The methylsulfonylamino group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, methyl ester
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, butyl ester
Uniqueness
The ethyl ester derivative of carbamic acid, (2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its balanced properties of lipophilicity and hydrolytic stability. This makes it particularly suitable for applications where controlled release of the active carboxylic acid is desired. Additionally, the trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity in biological systems.
属性
CAS 编号 |
141283-59-2 |
|---|---|
分子式 |
C10H12F3N3O4S |
分子量 |
327.28 g/mol |
IUPAC 名称 |
ethyl N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O4S/c1-3-20-9(17)15-7-4-6(10(11,12)13)5-14-8(7)16-21(2,18)19/h4-5H,3H2,1-2H3,(H,14,16)(H,15,17) |
InChI 键 |
IDPFJZHNEJYFBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















